GS-441524

Vue d'ensemble

Description

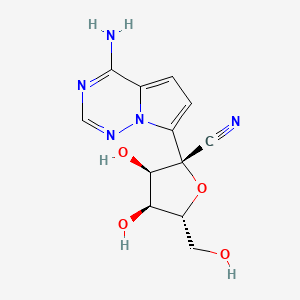

GS-441524 is an experimental nucleoside analog antiviral . It is a metabolite of remdesivir and has been investigated for its use in the treatment of Ebola and SARS-CoV-2 infections . It shows broad-spectrum activity in cell-based assays against various viruses .

Synthesis Analysis

GS-441524 is the nucleoside precursor of remdesivir . An efficient synthesis of a phosphoramidite of GS-441524 has been reported, and its incorporation into RNA using automated solid-phase RNA synthesis .

Molecular Structure Analysis

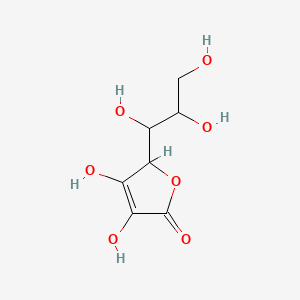

GS-441524 has a molecular formula of C12H13N5O4 . It is a 1′-CN-substituted adenine C-nucleoside analog .

Chemical Reactions Analysis

GS-441524 is phosphorylated three times to form the active nucleoside triphosphate . This active form is incorporated into the genome of virions, terminating its replication .

Physical And Chemical Properties Analysis

GS-441524 has a molecular weight of 291.263 Da . It is stable in vitro in liver microsomes, cytosols, and hepatocytes of various species . The plasma free fractions of GS-441524 were found to be 62–78% across all studied species .

Applications De Recherche Scientifique

Inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase

GS-441524 is an RNA-dependent RNA polymerase (RdRp) inhibitor . It’s a 1’-CN-substituted adenine C-nucleoside analog with broad-spectrum antiviral activity . However, the low oral bioavailability of GS-441524 poses a challenge to its anti-SARS-CoV-2 efficacy .

Treatment for COVID-19

Oral GS-441524 derivatives (VV116, ATV006, and GS-621763) could be considered as game-changers in treating COVID-19 because oral administration has the potential to maximize clinical benefits . These benefits include decreased duration of COVID-19 and reduced post-acute sequelae of SARS-CoV-2 infection, as well as limited side effects such as hepatic accumulation .

Antiviral Activity against Feline Infectious Peritonitis Virus (FIPV)

GS-441524 has been evaluated for its in vitro antiviral activity against FIPV . The study suggests that nirmatrelvir and molnupiravir hold potential for FIPV treatment and could serve as alternatives for GS441524 .

Binders of SARS-CoV-2 Mac1 and Other Viral Macrodomains

Based on GS-441524, potent binders of SARS-CoV-2 Mac1 and other viral macrodomains including those of Middle East respiratory syndrome coronavirus (MERS-CoV), Venezuelan equine encephalitis virus (VEEV), and Chikungunya virus (CHIKV) have been designed and synthesized .

Inhibitor of Wildtype FIPV Replication

GS-441524 inhibited wildtype FIPV replication in macrophage cultures from ascitic fluid of two cats with naturally occurring FIP .

Combined Therapy with Fluoxetine for SARS-CoV-2

In in vitro models of SARS-CoV-2, combined therapy of GS-441524 with fluoxetine showed a more superior viral titer reduction (over 99% reduction) than using fluoxetine (60–70% reduction) or GS-441524 treatment alone (90% reduction) .

Mécanisme D'action

Target of Action

GS-441524, an experimental nucleoside analog antiviral, primarily targets the Replicase polyprotein 1ab of SARS-CoV and the RNA-directed RNA polymerase L of Zaire ebolavirus . These targets play a crucial role in the replication of the respective viruses, making GS-441524 a potent antiviral agent.

Mode of Action

GS-441524 acts by getting phosphorylated three times to form the active nucleoside triphosphate . This active form is then incorporated into the genome of virions, effectively terminating its replication . It competes with natural nucleoside triphosphates, blocking viral RNA synthesis .

Biochemical Pathways

The biochemical pathway of GS-441524 involves its conversion into an active nucleoside triphosphate, which is then incorporated into the RNA of the virus, thereby terminating its replication . This mechanism disrupts the normal replication process of the virus, leading to its inhibition .

Pharmacokinetics

GS-441524 has been found to transport poorly into cells compared to remdesivir . It has a low to moderate plasma clearance, ranging from 4.1 mL/min/kg in dogs to 26 mL/min/kg in mice . The steady state volume distribution ranged from 0.9 L/kg in dogs to 2.4 L/kg in mice after IV administration . Urinary excretion is the major elimination process for GS-441524 . Following oral administration, the oral bioavailability was 8.3% in monkeys, 33% in rats, 39% in mice, and 85% in dogs .

Result of Action

The result of GS-441524’s action is the effective inhibition of viral replication. This has been demonstrated in vitro against a number of viruses, including SARS-CoV-2 . It has also been found to be an effective treatment for Feline Infectious Peritonitis (FIP), a lethal systemic disease affecting domestic cats .

Orientations Futures

Oral GS-441524 derivatives could be considered as game-changers in treating COVID-19 because oral administration has the potential to maximize clinical benefits . The current research related to the oral derivatives of GS-441524 provides important insights into the potential factors underlying the controversial observations regarding the clinical efficacy of remdesivir .

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)/t7-,9-,10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDWIEOJOWJCLU-LTGWCKQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028047 | |

| Record name | (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

GS-441524 is phosphorylated 3 times to form the active nucleoside triphosphate, which is incorporated into the genome of virions, terminating its replication. | |

| Record name | GS-441524 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15686 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1191237-69-0 | |

| Record name | GS-441524 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191237690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-441524 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15686 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GS-441524 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BQK176DT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B607657.png)

![1-{3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethan-1-one](/img/structure/B607672.png)